Thermal Stability and Processability: 1,3-Bis(4-chlorophenyl)thiourea Offers a Higher Melting Point Than Unsubstituted Diphenylthiourea
1,3-Bis(4-chlorophenyl)thiourea exhibits a melting point range of 169.0–173.0 °C, which is significantly higher than that of its unsubstituted analog, 1,3-diphenylthiourea (151.0–154.0 °C) [1]. This ~18 °C elevation in melting point is attributed to the presence of chlorine substituents, which enhance intermolecular interactions (C—H⋯S contacts) in the crystal lattice [2]. The higher thermal stability expands the operational temperature window for applications such as vulcanization accelerators or high-temperature polymer processing, where the unsubstituted analog may prematurely soften or degrade.
| Evidence Dimension | Melting Point (Thermal Stability) |
|---|---|
| Target Compound Data | 169.0–173.0 °C |
| Comparator Or Baseline | 1,3-Diphenylthiourea: 151.0–154.0 °C |
| Quantified Difference | Approximately +18 °C higher melting point |
| Conditions | Standard melting point determination (capillary method) |
Why This Matters
A higher melting point indicates greater thermal stability, allowing the compound to be used in higher-temperature processes without decomposition, which is critical for industrial applications like rubber vulcanization or high-temperature polymer additives.
- [1] TCI America. 1,3-Bis(4-chlorophenyl)thiourea, Product Number B4481. Technical Datasheet. View Source
- [2] Yong-Qi Qin, Fang-Fang Jian, Tong-Ling Liang. 1,3-Bis(4-chlorophenyl)thiourea. Acta Crystallographica Section E, 2006, 62(11), o5043–o5044. DOI: 10.1107/S1600536806040499. View Source
